molecular formula C23H25N5O2 B4322461 2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE

2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE

Cat. No.: B4322461
M. Wt: 403.5 g/mol
InChI Key: ZXLCQZLFOSAPPF-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions. One common method includes the use of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into these sites and interfere with normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE apart is its combination of functional groups, which confer unique chemical and biological properties. Its dimethylamino and carbonitrile groups, in particular, contribute to its reactivity and potential therapeutic effects.

Properties

IUPAC Name

2,4-diamino-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-23(2)9-15(29)18-16(10-23)30-22-19(20(25)14(11-24)21(26)27-22)17(18)12-5-7-13(8-6-12)28(3)4/h5-8,17H,9-10H2,1-4H3,(H4,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLCQZLFOSAPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE
Reactant of Route 3
2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE

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